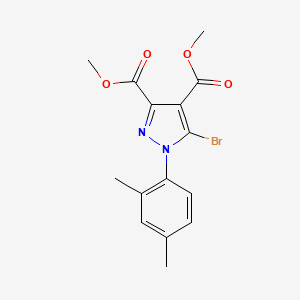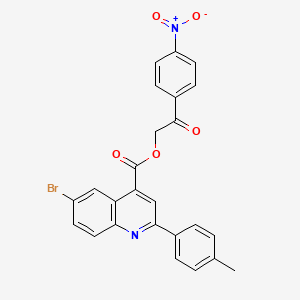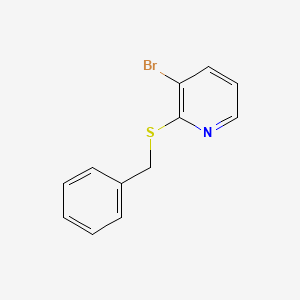![molecular formula C24H31N3O4 B12041328 N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide CAS No. 624726-79-0](/img/structure/B12041328.png)
N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-2-(3,4-diméthoxyphényl)-1-({[3-(diméthylamino)propyl]amino}carbonyl)éthényl]-4-méthylbenzamide est un composé organique complexe de formule moléculaire C24H31N3O4. Ce composé est connu pour ses caractéristiques structurales uniques, qui comprennent un groupe diméthoxyphényle et un groupe diméthylaminopropyl. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes et de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-[(Z)-2-(3,4-diméthoxyphényl)-1-({[3-(diméthylamino)propyl]amino}carbonyl)éthényl]-4-méthylbenzamide implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation de l’intermédiaire diméthoxyphényle : Le matériau de départ, le 3,4-diméthoxybenzaldéhyde, est soumis à une réaction avec une amine appropriée pour former l’intermédiaire.
Réaction de couplage : L’intermédiaire est ensuite couplé au chlorure de 4-méthylbenzoyle en présence d’une base telle que la triéthylamine.
Ajout du groupe diméthylaminopropyl : L’étape finale consiste à ajouter le groupe diméthylaminopropyl au produit couplé, généralement à l’aide d’un réactif tel que la diméthylaminopropylamine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des systèmes automatisés et des réacteurs à flux continu afin de garantir une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
La N-[(Z)-2-(3,4-diméthoxyphényl)-1-({[3-(diméthylamino)propyl]amino}carbonyl)éthényl]-4-méthylbenzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe diméthylamino.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que le méthylate de sodium dans le méthanol.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation d’amides ou d’esters substitués.
Applications de recherche scientifique
La N-[(Z)-2-(3,4-diméthoxyphényl)-1-({[3-(diméthylamino)propyl]amino}carbonyl)éthényl]-4-méthylbenzamide est utilisée dans divers domaines de la recherche scientifique :
Chimie : En tant que réactif en synthèse organique et comme composé modèle pour l’étude des mécanismes réactionnels.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés chimiques.
Applications De Recherche Scientifique
N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical processes.
Mécanisme D'action
Le mécanisme d’action de la N-[(Z)-2-(3,4-diméthoxyphényl)-1-({[3-(diméthylamino)propyl]amino}carbonyl)éthényl]-4-méthylbenzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(Z)-2-(3,4-diméthoxyphényl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)éthényl]-4-méthylbenzamide
- N-[(Z)-2-(4-isopropylphényl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)éthényl]-4-méthylbenzamide
- N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-méthoxyphényl)éthényl]-4-méthylbenzamide
Unicité
La N-[(Z)-2-(3,4-diméthoxyphényl)-1-({[3-(diméthylamino)propyl]amino}carbonyl)éthényl]-4-méthylbenzamide est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d’un groupe diméthoxyphényle et d’un groupe diméthylaminopropyl la rend particulièrement intéressante pour la recherche dans divers domaines.
Propriétés
Numéro CAS |
624726-79-0 |
|---|---|
Formule moléculaire |
C24H31N3O4 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H31N3O4/c1-17-7-10-19(11-8-17)23(28)26-20(24(29)25-13-6-14-27(2)3)15-18-9-12-21(30-4)22(16-18)31-5/h7-12,15-16H,6,13-14H2,1-5H3,(H,25,29)(H,26,28)/b20-15- |
Clé InChI |
GKEKWGWHSGJYRW-HKWRFOASSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)NCCCN(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12041278.png)


![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione](/img/structure/B12041300.png)
![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041305.png)

![(5Z)-3-Cyclopentyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041312.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041331.png)
